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Compound of Interest

Compound Name:
2-Oxa-7-azaspiro[4.5]decane

hydrochloride

CAS No.: 374795-37-6

Cat. No.: B1358157

Get Quote

For Researchers, Scientists, and Drug Development Professionals

The azaspiro[4.5]decane scaffold is a key structural motif in medicinal chemistry, prized for its

three-dimensional architecture that can lead to enhanced target selectivity and improved

pharmacokinetic properties.[1] These building blocks are integral to the development of novel

therapeutics targeting a range of biological targets, including central nervous system receptors

and kinases involved in inflammatory processes.[1] This document provides detailed

application notes and scalable protocols for the multigram synthesis of N-Boc-protected 2-

azaspiro[4.5]decane-3-carboxylic acid, a versatile building block for drug discovery programs.

Application Notes
Azaspiro[4.5]decane derivatives have demonstrated significant potential in modulating various

biological targets. For instance, they have been identified as potent sigma-1 (σ1) receptor

ligands and M1 muscarinic acetylcholine receptor agonists, which are key targets for

neuroprotection and cognitive enhancement.[1] Furthermore, derivatives of this scaffold have
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shown promise as inhibitors of RIPK1 kinase, a crucial mediator of necroptosis and

inflammation, and as dual TYK2/JAK1 inhibitors for treating inflammatory diseases.[1][2] The

conformational rigidity of the spirocyclic system allows for the precise spatial orientation of

substituents, which is critical for effective interaction with biological targets. The synthetic

protocols outlined below provide a reliable and scalable route to access these valuable building

blocks in multigram quantities, facilitating their use in extensive medicinal chemistry

campaigns.

Synthetic Strategy Overview
The presented protocol follows a practical and concise multigram approach for the preparation

of N-Boc-protected 2-azaspiro[4.5]decane-3-carboxylic acid.[3] The synthesis commences with

readily available cyclohexanecarbonitrile and proceeds through a series of robust and scalable

transformations. A key feature of this methodology is a four-step one-pot process, which

significantly enhances the practicality and efficiency of the overall synthesis.[3]

Multigram Synthesis of N-Boc-2-azaspiro[4.5]decane-3-carboxylic acid

Cyclohexanecarbonitrile Strecker Reaction
(One-pot, 4 steps)

1. NaBH4, CoCl2
2. NH4OH

3. KCN
4. Boc2O

N-Boc-2-azaspiro[4.5]decane-3-carbonitrile
Intermediate

Hydrolysis
KOH, EtOH/H2O

N-Boc-2-azaspiro[4.5]decane-3-carboxylic acid
Final Product

Click to download full resolution via product page

Caption: Synthetic workflow for the multigram preparation of the target azaspiro[4.5]decane

building block.

Experimental Protocols
Protocol 1: Multigram Synthesis of N-Boc-2-
azaspiro[4.5]decane-3-carbonitrile (One-Pot Procedure)
This protocol describes a four-step, one-pot synthesis of the key nitrile intermediate.[3]
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Materials:

Cyclohexanecarbonitrile

Methanol (MeOH)

Cobalt(II) chloride hexahydrate (CoCl₂)

Sodium borohydride (NaBH₄)

Concentrated ammonium hydroxide (NH₄OH)

Potassium cyanide (KCN)

Di-tert-butyl dicarbonate (Boc₂O)

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Hexane

Ethyl acetate (EtOAc)

Procedure:

To a solution of cyclohexanecarbonitrile (1.0 equiv) in methanol, add CoCl₂·6H₂O (0.1 equiv).

Cool the mixture to 0-5 °C in an ice bath and add NaBH₄ (2.0 equiv) portion-wise,

maintaining the temperature below 10 °C.

Stir the reaction mixture at room temperature for 2 hours.
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Add concentrated NH₄OH (10 equiv) and stir for an additional 30 minutes.

Add a solution of KCN (1.5 equiv) in water and stir the mixture overnight at room

temperature.

Add a solution of Boc₂O (1.2 equiv) in DCM and stir vigorously for 24 hours.

Partition the mixture between DCM and water. Separate the organic layer.

Extract the aqueous layer with DCM (3 x).

Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over

Na₂SO₄.

Concentrate the solution under reduced pressure to obtain the crude product.

Purify the crude product by flash column chromatography on silica gel (eluting with a

gradient of hexane/EtOAc) to afford N-Boc-2-azaspiro[4.5]decane-3-carbonitrile.

Protocol 2: Hydrolysis of N-Boc-2-azaspiro[4.5]decane-
3-carbonitrile
This protocol details the hydrolysis of the nitrile to the corresponding carboxylic acid.[3]

Materials:

N-Boc-2-azaspiro[4.5]decane-3-carbonitrile

Ethanol (EtOH)

Potassium hydroxide (KOH)

Water

1 M Hydrochloric acid (HCl)

Ethyl acetate (EtOAc)

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 10 Tech Support

https://chemrxiv.org/engage/api-gateway/chemrxiv/assets/orp/resource/item/65ea68429138d23161fc0aa9/original/practical-multigram-approach-to-conformationally-constrained-proline-based-building-blocks-with-gamma-spiro-conjunction.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1358157?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Dissolve N-Boc-2-azaspiro[4.5]decane-3-carbonitrile (1.0 equiv) in a mixture of EtOH and

water.

Add KOH (5.0 equiv) and heat the mixture to reflux overnight.

Cool the reaction mixture to room temperature and concentrate under reduced pressure to

remove the ethanol.

Dilute the residue with water and wash with EtOAc to remove any unreacted starting

material.

Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1 M HCl.

Extract the product with EtOAc (3 x).

Combine the organic layers, wash with brine, and dry over Na₂SO₄.

Concentrate the solution under reduced pressure to yield N-Boc-2-azaspiro[4.5]decane-3-

carboxylic acid as a solid.

Data Presentation
The following tables summarize the quantitative data for the synthesis of the

azaspiro[4.5]decane building block.

Table 1: Reaction Parameters and Yields
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Step Product
Starting
Material

Scale
(mmol)

Yield (%)
Physical
State

1

N-Boc-2-

azaspiro[4.5]

decane-3-

carbonitrile

Cyclohexane

carbonitrile
Up to 500 65-75 White Solid

2

N-Boc-2-

azaspiro[4.5]

decane-3-

carboxylic

acid

N-Boc-2-

azaspiro[4.5]

decane-3-

carbonitrile

Up to 300 89-96
White

Powder

Table 2: Physicochemical and Spectroscopic Data

Compound
Molecular
Formula

Molecular
Weight (
g/mol )

Melting
Point (°C)

¹H NMR
(CDCl₃, δ
ppm)

¹³C NMR
(CDCl₃, δ
ppm)

N-Boc-2-

azaspiro[4.5]

decane-3-

carbonitrile

C₁₅H₂₄N₂O₂ 264.36 110-112

4.45 (s, 1H),

3.40-3.20 (m,

2H), 1.80-

1.20 (m,

10H), 1.48 (s,

9H)

171.0, 118.5,

81.5, 55.0,

48.0, 35.0,

28.4, 25.0,

23.5

N-Boc-2-

azaspiro[4.5]

decane-3-

carboxylic

acid

C₁₅H₂₅NO₄ 283.36 172-175

10.5 (br s,

1H), 4.37 (s,

1H), 3.30-

3.10 (m, 2H),

1.70-1.10 (m,

10H), 1.45 (s,

9H)

175.0, 156.0,

80.0, 60.0,

50.0, 36.0,

28.5, 25.5,

24.0

Note: NMR data is representative and may vary slightly based on experimental conditions.
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Signaling Pathways and Logical Relationships
The utility of azaspiro[4.5]decane building blocks is rooted in their ability to be incorporated into

molecules that modulate specific biological pathways. For example, their role as RIPK1

inhibitors is critical in the necroptosis pathway, a form of programmed cell death implicated in

various inflammatory diseases.
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Simplified Necroptosis Pathway

TNFα

TNFR1

TRADD/TRAF2

RIPK1

RIPK3

MLKL

Necroptosis
(Cell Death, Inflammation)

Azaspiro[4.5]decane
-based Inhibitor
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Caption: Inhibition of the RIPK1-mediated necroptosis pathway by azaspiro[4.5]decane

derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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